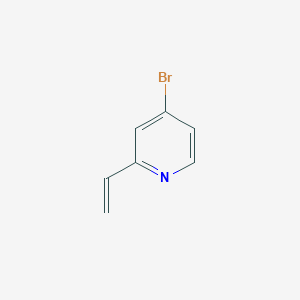

4-Bromo-2-vinylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN/c1-2-7-5-6(8)3-4-9-7/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMLHPIOOYOBLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652345 | |

| Record name | 4-Bromo-2-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502509-20-8 | |

| Record name | 4-Bromo-2-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-vinylpyridine: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-vinylpyridine is a versatile bifunctional molecule of significant interest in medicinal chemistry, polymer science, and materials development. Its unique structure, featuring a nucleophilic pyridine ring, a reactive vinyl group amenable to polymerization and addition reactions, and a C-Br bond poised for cross-coupling chemistry, offers a rich platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the core chemical properties, structure, and reactivity of this compound. We present a validated, plausible synthetic route, detailed experimental protocols for its key transformations, and expert insights into the causality behind experimental design, empowering researchers to effectively harness the potential of this valuable synthetic building block.

Molecular Structure and Physicochemical Properties

This compound (CAS 502509-20-8) is a pyridine derivative where a bromine atom is located at the C4 position and a vinyl group is at the C2 position. This arrangement creates a molecule with distinct electronic and steric properties that govern its reactivity. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom influences the reactivity of both the ring and the vinyl substituent.

The pyridine nitrogen serves as a Lewis base and a coordination site for metal catalysts, a feature that can either facilitate or complicate synthetic transformations. For instance, in palladium-catalyzed cross-coupling, coordination to the palladium center can influence the catalytic cycle, necessitating the use of specific ligands to achieve high efficiency.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 502509-20-8 | [1][2] |

| Molecular Formula | C₇H₆BrN | [1] |

| Molecular Weight | 184.04 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Predicted Boiling Point | 229.2 ± 28.0 °C | [3] |

| Predicted Density | 1.474 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 3.18 ± 0.10 | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1][3] |

| IUPAC Name | This compound | [1] |

| SMILES | C=CC1=CC(=NC=C1)Br | [1] |

Spectroscopic Signature (Predicted)

-

¹H NMR: The spectrum is expected to show a characteristic AMX system for the vinyl protons, with distinct couplings for the geminal, cis, and trans relationships. The aromatic region should display three signals corresponding to the protons at the C3, C5, and C6 positions of the pyridine ring. The proton at C6, being adjacent to the nitrogen, is expected to be the most downfield.

-

¹³C NMR: The spectrum will feature seven distinct signals. Two signals in the olefinic region (~115-140 ppm) correspond to the vinyl carbons. Five signals in the aromatic region will represent the pyridine ring carbons, with the carbon bearing the bromine (C4) and the carbons adjacent to the nitrogen (C2, C6) showing characteristic shifts.

-

IR Spectroscopy: Key vibrational bands would include C=C stretching from the vinyl group and the aromatic ring, C-H stretching from both vinyl and aromatic protons, and a characteristic C-Br stretching frequency in the fingerprint region.

-

Mass Spectrometry: The molecular ion peak (M+) would appear as a characteristic doublet with approximately equal intensity at m/z 183 and 185, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Synthesis of this compound

A direct, high-yield synthesis of this compound is not widely documented. However, a robust and plausible synthetic strategy can be designed based on the principles of regioselective cross-coupling of dihalopyridines. The bromine atom at the C2 position of a pyridine ring is known to be significantly more reactive towards palladium-catalyzed cross-coupling than a bromine at the C4 position. This differential reactivity is the cornerstone of the proposed synthesis.

The most logical precursor is 2,4-dibromopyridine . A selective Stille cross-coupling reaction with a vinylating agent, such as vinyltributyltin, can be employed to introduce the vinyl group preferentially at the C2 position.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Selective Stille Vinylation

This protocol is a representative procedure adapted from established methods for the regioselective Stille coupling of dihalopyridines.[4][5]

-

Reactor Setup: To a flame-dried Schlenk flask, add 2,4-dibromopyridine (1.0 equiv) and the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv, 3 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Reagent Addition: Add anhydrous, degassed toluene via syringe. Follow with the addition of vinyltributyltin (1.1 equiv).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 1 hour, then filter through a pad of Celite.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Expertise & Experience Insight: The choice of Pd(PPh₃)₄ as a catalyst is crucial. It provides a good balance of activity and stability. The higher reactivity of the C2-Br bond compared to the C4-Br bond in 2,4-dibromopyridine is due to both steric and electronic factors, leading to the desired regioselective vinylation.[4] The KF work-up is a standard and effective method for removing the toxic and often difficult-to-separate tributyltin halides from the reaction mixture.[6]

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a powerful intermediate for constructing complex molecules. Its reactivity can be broadly categorized into transformations at the C-Br bond and reactions involving the vinyl group.

Reactions at the C-Br Bond: Cross-Coupling Chemistry

The C4-Br bond is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents.

The Suzuki-Miyaura coupling is one of the most powerful methods for forming C-C bonds, reacting the aryl bromide with an organoboron reagent. This reaction is favored for its mild conditions and the low toxicity of its boron-based reagents.[7]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reactor Setup: In an oven-dried flask, combine this compound (1.0 equiv), the desired arylboronic acid or ester (1.2-1.5 equiv), a palladium catalyst such as Pd(OAc)₂ (2 mol%) or a pre-catalyst, a suitable phosphine ligand (e.g., SPhos or XPhos, 4 mol%), and a base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv).

-

Inert Atmosphere: Seal the flask, evacuate, and backfill with argon. Repeat three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.

-

Reaction: Heat the mixture with vigorous stirring to 80-110 °C for 4-18 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Trustworthiness Insight: The use of bulky, electron-rich phosphine ligands like SPhos or XPhos is often critical for the successful coupling of electron-deficient heterocyclic halides like bromopyridines. These ligands promote the rate-limiting oxidative addition step and stabilize the palladium catalyst, preventing decomposition and leading to higher yields.[7]

Reactions of the Vinyl Group: Polymerization

The vinyl group of this compound is a monomer that can undergo polymerization through various mechanisms, leading to functional polymers with pendant 4-bromopyridyl units. These polymers are valuable as functional coatings, resins, or catalyst supports.[8][9]

Table 2: Polymerization Methods for Vinylpyridines

| Polymerization Type | Initiator/Catalyst | Key Features | Source(s) |

| Free-Radical | AIBN, Benzoyl Peroxide | Versatile, tolerant of the bromo group. Can be controlled (ATRP, RAFT) for well-defined polymers. | [8][9] |

| Anionic | n-BuLi, s-BuLi | Produces polymers with narrow molecular weight distribution. Requires stringent, impurity-free conditions. Potential for side reactions with the pyridine ring. | [8] |

| Cationic | Protic/Lewis Acids | Challenging due to the basicity of the pyridine nitrogen, which can deactivate the propagating cationic center. | [8] |

Experimental Protocol: Conventional Free-Radical Polymerization

-

Monomer Purification: Purify this compound by passing it through a short column of basic alumina to remove any acidic impurities and inhibitors.

-

Reaction Setup: In a polymerization tube, dissolve the purified monomer (1.0 equiv) and a radical initiator such as azobisisobutyronitrile (AIBN, ~0.5-1 mol%) in a suitable solvent (e.g., DMF or toluene).

-

Degassing: Subject the solution to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which inhibits radical polymerization.

-

Polymerization: Seal the tube under vacuum or inert gas and place it in a preheated oil bath at 60-80 °C for 12-24 hours. The solution will become more viscous as the polymer forms.

-

Isolation and Purification: Terminate the reaction by cooling and exposing it to air. Precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent (e.g., diethyl ether or hexane) with vigorous stirring. Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Applications in Drug Development and Materials Science

The unique bifunctionality of this compound makes it a strategic building block in several advanced applications.

-

Medicinal Chemistry: The vinylpyridine moiety can act as a "covalent warhead" for targeted covalent inhibitors. The vinyl group undergoes a Michael addition with nucleophilic residues, such as cysteine, on a target protein. The 4-bromo position allows for the subsequent elaboration of the molecule via cross-coupling to optimize potency and pharmacokinetic properties.

-

Polymer-Supported Catalysts: Polymers synthesized from this compound can be used as scaffolds. The pendant pyridine units can coordinate to transition metals, creating recyclable polymer-supported catalysts. The bromine atom can be further functionalized post-polymerization to introduce other catalytic sites or modify the polymer's properties.

-

Functional Materials: Copolymers of this compound with other monomers can be used to create pH-responsive materials, functional microspheres for drug sorption, or antibacterial coatings. The pyridine unit provides pH sensitivity, while the bromine allows for grafting or surface modification.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as a warning and is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] All manipulations should be performed in a well-ventilated fume hood. Store the compound under an inert atmosphere at the recommended temperature of 2-8°C to prevent degradation and potential polymerization.[1]

References

- Praxis Biotech LLC; Pujala, B.; Panpatil, D.; Bernales, S.; Belmar, S.; Ureta Díaz, G. A. WO2020/132661, 2020, A2.

- Al-Zoubi, R. M.; Hall, D. G. J. Org. Chem.2007, 72 (1), 58-67.

- BenchChem Technical Support Team. The Polymerization of 4-Vinylpyridine: An In-depth Technical Guide. BenchChem, December 2025.

- Sigma-Aldrich. This compound | 502509-20-8.

- Heck, R. F. Org. React.1982, 27, 345-390.

- Mizoroki, T.; Mori, K.; Ozaki, A. Bull. Chem. Soc. Jpn.1971, 44 (2), 581.

- Stille, J. K. Angew. Chem. Int. Ed. Engl.1986, 25 (6), 508-524.

- NROChemistry. Stille Coupling.

- Miyaura, N.; Suzuki, A. Chem. Rev.1995, 95 (7), 2457-2483.

- ResearchGate. 1H-NMR spectra of P (4-VP)

- BenchChem Technical Support Team. A Head-to-Head Battle: Suzuki vs. Stille Reactions for Vinyl Bromide Coupling. BenchChem, December 2025.

- Organic Chemistry Portal. Suzuki Coupling.

- Uozumi, Y.; Nakai, Y. Adv. Synth.

- American Chemical Society. Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. J. Am. Chem. Soc.

- ResearchGate. ChemInform Abstract: Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine with Arylboronic Acids: Selective Synthesis of (E)-4-Styrylpyridines.

- National Institutes of Health. Crosslinked 4-Vinylpyridine Monodisperse Functional Microspheres for Sorption of Ibuprofen and Ketoprofen. PMC.

- Google Patents. Process for the polymerization of 4-vinyl pyridine monomers. US5861230A.

- National Institutes of Health. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC.

- Chemical-Suppliers.com. This compound | CAS 502509-20-8.

- National Institutes of Health.

- YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling.

- BenchChem Technical Support Team. The Polymerization of 4-Vinylpyridine: An In-depth Technical Guide. BenchChem, December 2025.

- PubChem. (4-Bromo-2-pyridinyl)-tributylstannane | C17H30BrNSn | CID 141634366.

- Benchchem. Synthesis routes of 2-(Tributylstannyl)pyridine.

- MDPI. A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents.

- PubChem. 4-Vinylpyridine | C7H7N | CID 7502.

- PubChem. 4-Bromopyridine | C5H4BrN | CID 14268.

- Wikipedia. 4-Vinylpyridine.

- MDPI. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO)

- LookChem. This compound.

- ChemicalBook. 4-Vinylpyridine(100-43-6) 13C NMR spectrum.

- ChemicalBook. 2-Vinylpyridine(100-69-6) 13C NMR spectrum.

- MDPI. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO 2 , ZnO)

- Industrial & Engineering Chemistry.

- Organic Chemistry Portal. Stille Coupling.

- Organic Reactions. The Stille Reaction.

- ResearchGate. Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin.

- Organic Syntheses. 2-bromopyridine.

- ResearchGate. Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine.

- Sigma-Aldrich. 5-Bromo-2-(tributylstannyl)pyridine 97 H-NMR 611168-46-8.

- National Institutes of Health. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene. PMC.

- MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)

- Google Patents. CATIONIC VINYL PYRIDINE COPOLYMERS AND PRODUCTS THEREOF.

- Google Patents. Synthetic method of 2-amino-4-bromopyridine. CN102603622B.

- Google Patents. Preparation method of 2-methyl-4-bromopyridine. CN104974082A.

Sources

- 1. Synthesis routes of 2-(Tributylstannyl)pyridine [benchchem.com]

- 2. This compound | CAS 502509-20-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Stille Coupling [organic-chemistry.org]

- 5. Stille Coupling | NROChemistry [nrochemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. (4-Bromo-2-pyridinyl)-tributylstannane | C17H30BrNSn | CID 141634366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

4-Bromo-2-vinylpyridine synthesis and purification methods

An In-Depth Technical Guide to the Synthesis and Purification of 4-Bromo-2-vinylpyridine

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its unique structure, featuring a reactive vinyl group and a bromine atom on the pyridine ring, makes it a versatile building block for a wide array of complex molecules. The vinyl group is amenable to polymerization and various addition reactions, while the bromo-substituent provides a handle for cross-coupling reactions, enabling the introduction of further molecular complexity. This guide provides an in-depth exploration of the principal synthetic methodologies and critical purification strategies for this compound, grounded in mechanistic understanding and practical, field-proven insights.

Part 1: Synthesis Methodologies for this compound

The synthesis of this compound can be approached through several modern synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, functional group tolerance, and considerations regarding reagent toxicity and cost. This section details the most prominent and effective palladium-catalyzed cross-coupling reactions and the classic Wittig olefination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for carbon-carbon bond formation, celebrated for its mild reaction conditions and broad functional group tolerance.[1] The reaction couples an organoboron species with an organohalide, catalyzed by a palladium(0) complex.[1] For the synthesis of this compound, this typically involves the coupling of a 2,4-dihalopyridine with a vinylboron reagent.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established pathway involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br at the 2-position) of the pyridine ring to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the vinyl group from the boronic acid or ester is transferred to the palladium center, displacing the halide. The base is crucial for activating the organoboron reagent.[1]

-

Reductive Elimination: The two organic moieties on the palladium complex (the pyridine ring and the vinyl group) couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst.[2]

Diagram: Suzuki-Miyaura Catalytic Cycle

Sources

4-Bromo-2-vinylpyridine CAS number and safety data sheet

An In-Depth Technical Guide to 4-Bromo-2-vinylpyridine for Advanced Research

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a heterocyclic aromatic compound featuring a pyridine ring substituted with both a bromine atom and a vinyl group. This unique bifunctional architecture renders it a highly versatile building block for researchers in organic synthesis, materials science, and particularly, in drug development. The strategic placement of a reactive vinyl group, capable of undergoing polymerization and Michael additions, and a bromo substituent, prime for cross-coupling reactions, allows for sequential and orthogonal chemical modifications. This guide provides an in-depth exploration of its properties, synthesis, reactivity, and applications, with a focus on providing practical, field-proven insights for scientists and researchers.

Compound Identification and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are foundational to its effective use in any experimental setting. This compound is registered under CAS Number 502509-20-8.[1][2] Its key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 502509-20-8 | [1] |

| IUPAC Name | 4-bromo-2-ethenylpyridine | |

| Molecular Formula | C₇H₆BrN | |

| Molecular Weight | 184.03 g/mol | [3] |

| Physical Form | Liquid | |

| Boiling Point | 229.2 ± 28.0 °C (Predicted) | [4] |

| Density | 1.474 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 3.18 ± 0.10 (Predicted) | [4] |

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is classified with specific hazards that necessitate careful handling to ensure personnel safety and experimental integrity.

2.1. GHS Hazard Classification The compound is classified with the signal word "Warning" and is associated with the following hazard statements.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

2.2. Recommended Handling Protocol Given its hazard profile, a self-validating safety workflow is mandatory.

-

Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear nitrile rubber gloves, chemical safety goggles, and a lab coat.[5] Ensure gloves are inspected before use and changed immediately if contamination occurs.

-

Procedural Controls: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory area.[6] After handling, wash hands and any exposed skin thoroughly.

2.3. Storage and Stability For long-term viability, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[4] This precaution mitigates potential degradation and polymerization of the reactive vinyl group.

Synthesis and Purification

While commercially available, understanding the synthesis of this compound provides valuable context for its reactivity and potential impurities. A robust and common method for creating substituted vinylpyridines is the Suzuki cross-coupling reaction. This approach offers high yields and excellent functional group tolerance.

3.1. Proposed Synthetic Workflow: Suzuki Cross-Coupling The synthesis involves coupling a bromopyridine core with a vinylboronic acid derivative. Here, we outline the coupling of 2,4-dibromopyridine with potassium vinyltrifluoroborate, followed by selective reaction control.

Caption: Workflow for Suzuki synthesis of this compound.

3.2. Detailed Experimental Protocol

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dibromopyridine (1.0 eq), potassium vinyltrifluoroborate (1.1 eq), and cesium carbonate (Cs₂CO₃, 2.5 eq).

-

Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add degassed 1,4-dioxane and water in a 10:1 ratio. The choice of a mixed aqueous system is crucial for dissolving the inorganic base and borate salt.

-

Reaction: Heat the mixture to 80-90 °C and stir vigorously overnight (12-16 hours). Monitor the reaction's progress by TLC or LC-MS. The higher reactivity of the bromine at the 2-position of the pyridine ring often allows for selective coupling.

-

Aqueous Workup: After cooling to room temperature, dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Reactivity and Applications

The utility of this compound stems from its two distinct reactive sites, which can be addressed in subsequent synthetic steps.

4.1. Polymerization via the Vinyl Group The vinyl group serves as a monomer for producing poly(vinylpyridine) derivatives. These polymers are used in coatings, as ligands for catalysts, and in ion-exchange resins.[7][8][9] The polymerization can be initiated via free-radical, anionic, or controlled radical polymerization techniques like ATRP.

4.2. Cross-Coupling at the Bromo Position The C4-bromo substituent is a versatile handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings.[10] This allows for the synthesis of complex substituted pyridines, which are common scaffolds in pharmaceuticals and agrochemicals.

Caption: Catalytic cycle for a Suzuki cross-coupling reaction.

4.3. Application in Drug Discovery: Covalent Inhibitors A cutting-edge application of vinylpyridines is their use as "covalent warheads" in targeted drug discovery.[11] The electron-deficient vinyl group can act as a Michael acceptor, forming a permanent covalent bond with nucleophilic residues, most notably cysteine, on a target protein. This is a powerful strategy for developing highly potent and selective inhibitors. Research has shown vinylpyridines can be tuned to target specific cysteine residues, such as C797 in the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[11]

Caption: Covalent modification of a protein cysteine by this compound.

Spectroscopic Characterization

Characterization by Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure and purity of the compound. While an experimental spectrum should always be acquired for validation, the expected chemical shifts can be reliably predicted based on analogous structures.

| Proton (¹H) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H6 | ~8.5 | d | ~5.0 |

| H5 | ~7.6 | s | - |

| H3 | ~7.4 | d | ~5.0 |

| Vinyl CH | ~6.8 | dd | ~17.5, 10.8 |

| Vinyl CH₂ (trans) | ~6.2 | d | ~17.5 |

| Vinyl CH₂ (cis) | ~5.6 | d | ~10.8 |

| Carbon (¹³C) | Predicted Chemical Shift (δ, ppm) |

| C2 | ~155 |

| C6 | ~150 |

| C4 | ~135 (C-Br) |

| Vinyl CH | ~134 |

| C3 | ~125 |

| C5 | ~122 |

| Vinyl CH₂ | ~120 |

Note: Predictions are based on additive effects observed in 4-bromopyridine and 2-vinylpyridine. Actual values may vary based on solvent and experimental conditions.[12][13]

Conclusion

This compound is a powerful and versatile reagent for the modern chemical researcher. Its dual reactivity allows for a wide range of synthetic transformations, from the creation of functional polymers to the design of sophisticated covalent inhibitors for therapeutic applications. A thorough understanding of its properties, safe handling procedures, and reactivity profile, as detailed in this guide, is paramount to leveraging its full potential in the laboratory.

References

-

2a biotech. This compound Product Detail. [Link]

-

LookChem. This compound (502509-20-8). [Link]

-

G-Biosciences. Safety Data Sheet: 4-Vinylpyridine. [Link]

-

Wikipedia. 4-Vinylpyridine. [Link]

-

Pemberton, N., et al. (2024). Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. 1 H-NMR spectra of P (4-VP) in DMSO-d 6 , and 1 H-NMR, C-NMR spectra of its quaternary derivatives in D 2 O. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine. [Link]

-

MDPI. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide Films. [Link]

-

ResearchGate. (a) ¹H NMR and (b) ¹³C NMR spectra of poly(4-vinylpyridine) (PVP). [Link]

-

PubMed. The generation of desired functional groups on poly(4-vinyl pyridine) particles by post-modification technique. [Link]

-

MDPI. Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. [Link]

Sources

- 1. 2abiotech.net [2abiotech.net]

- 2. This compound | 502509-20-8 [amp.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. lookchem.com [lookchem.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. 4-Vinylpyridine | 100-43-6 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. polysciences.com [polysciences.com]

- 10. nbinno.com [nbinno.com]

- 11. Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Bromopyridine(1120-87-2) 1H NMR spectrum [chemicalbook.com]

- 13. 4-Vinylpyridine(100-43-6) 1H NMR spectrum [chemicalbook.com]

Spectroscopic Characterization of 4-Bromo-2-vinylpyridine: A Technical Guide for Researchers

An In-depth Analysis of NMR, IR, and MS Data for a Key Synthetic Intermediate

Introduction

4-Bromo-2-vinylpyridine is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive vinyl group amenable to polymerization and cross-coupling reactions, and a bromo-substituted pyridine ring that can be further functionalized, makes it a versatile building block for the synthesis of complex molecular architectures. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity and purity of this compound, ensuring the reliability and reproducibility of subsequent synthetic transformations.

This technical guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While comprehensive, peer-reviewed spectral data for this compound is not extensively available in the public domain, this guide leverages established principles of spectroscopy and available data for the closely related parent compound, 2-vinylpyridine, to provide a robust and predictive analysis. The insights herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to identify, characterize, and confidently utilize this important synthetic intermediate.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the expected ¹H and ¹³C NMR spectra of this compound, drawing comparisons with 2-vinylpyridine to understand the influence of the bromine substituent.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is anticipated to display signals corresponding to the vinyl protons and the three protons on the pyridine ring. The introduction of a bromine atom at the 4-position will induce predictable changes in the chemical shifts of the ring protons compared to 2-vinylpyridine.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-α (vinyl) | 6.8 - 7.0 | dd | Jα,β-cis ≈ 11.0, Jα,β-trans ≈ 17.5 |

| H-βcis (vinyl) | 5.5 - 5.7 | dd | Jβ-cis,α ≈ 11.0, Jgem ≈ 1.5 |

| H-βtrans (vinyl) | 6.2 - 6.4 | dd | Jβ-trans,α ≈ 17.5, Jgem ≈ 1.5 |

| H-3 | 7.3 - 7.5 | d | J3,5 ≈ 1.5 |

| H-5 | 7.6 - 7.8 | dd | J5,6 ≈ 5.0, J5,3 ≈ 1.5 |

| H-6 | 8.4 - 8.6 | d | J6,5 ≈ 5.0 |

Expertise & Experience: Causality Behind Chemical Shift Predictions

-

Vinyl Protons: The chemical shifts of the vinyl protons (H-α, H-βcis, and H-βtrans) are expected to be similar to those in 2-vinylpyridine, as the bromine atom is relatively distant. The characteristic downfield shift of H-α is due to its proximity to the electron-withdrawing pyridine ring. The geminal (H-βcis and H-βtrans), cis, and trans couplings result in a classic doublet of doublets (dd) pattern for each vinyl proton.

-

Pyridine Ring Protons:

-

H-6: This proton, being ortho to the nitrogen, is the most deshielded and will appear furthest downfield.

-

H-5: The bromine atom at the 4-position will exert an electron-withdrawing inductive effect, causing a downfield shift of the adjacent H-3 and H-5 protons compared to 2-vinylpyridine.

-

H-3: This proton will also experience a downfield shift due to the influence of the bromine atom. The coupling between H-3 and H-5 will likely be a small meta-coupling.

-

Caption: Predicted ¹H-¹H coupling in this compound.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The bromine substituent will have a notable effect on the chemical shifts of the pyridine ring carbons.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | 155 - 158 |

| C-3 | 122 - 125 |

| C-4 | 130 - 133 |

| C-5 | 125 - 128 |

| C-6 | 148 - 151 |

| C-α (vinyl) | 135 - 138 |

| C-β (vinyl) | 120 - 123 |

Expertise & Experience: Rationale for ¹³C Chemical Shift Predictions

-

C-4: The carbon directly attached to the bromine atom (C-4) will experience a significant downfield shift due to the electronegativity of bromine.

-

C-2 and C-6: These carbons, being adjacent to the nitrogen atom, will be the most deshielded among the ring carbons.

-

C-3 and C-5: The chemical shifts of these carbons will also be influenced by the bromine substituent, likely appearing in the aromatic region.

-

Vinyl Carbons: The chemical shifts of the vinyl carbons (C-α and C-β) are expected to be in the typical range for vinyl groups attached to an aromatic ring.

Experimental Protocol for NMR Data Acquisition

Trustworthiness: A Self-Validating System

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved to obtain high-resolution spectra. The choice of solvent is critical; CDCl₃ is a common choice for non-polar to moderately polar compounds.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz for ¹H) for better signal dispersion and resolution.

-

Shim the instrument to achieve a narrow and symmetrical solvent peak, ensuring a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger spectral width (e.g., 0-160 ppm) is required.

-

Due to the lower natural abundance of ¹³C, a greater number of scans will be necessary.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase and baseline correct the spectra.

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations corresponding to the pyridine ring, the vinyl group, and the C-Br bond.

Predicted IR Spectroscopic Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (vinyl) | 3020 - 3080 | Medium |

| C=C stretch (vinyl) | 1630 - 1650 | Medium |

| C=C and C=N stretch (pyridine ring) | 1580 - 1610, 1450 - 1500 | Strong, Medium |

| C-H bend (vinyl, out-of-plane) | 910 - 990 | Strong |

| C-Br stretch | 500 - 600 | Medium to Strong |

Expertise & Experience: Interpreting the IR Spectrum

-

The presence of both aromatic and vinyl C-H stretching vibrations above 3000 cm⁻¹ is a key indicator of the molecule's structure.

-

The C=C stretching of the vinyl group and the characteristic stretching vibrations of the pyridine ring provide strong evidence for the core structure.

-

A strong absorption in the 910-990 cm⁻¹ region is characteristic of the out-of-plane C-H bending of a vinyl group.

-

The C-Br stretching vibration is expected in the fingerprint region and can be a useful diagnostic peak.

Caption: Key vibrational modes in the IR spectrum of this compound.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Alternatively, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

-

Data Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample compartment or ATR crystal, which is then subtracted from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.

-

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Predicted Mass Spectrometric Data

| Ion | Predicted m/z | Comments |

| [M]⁺ | 183/185 | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio). |

| [M-Br]⁺ | 104 | Loss of a bromine radical. |

| [M-C₂H₃]⁺ | 156/158 | Loss of a vinyl radical. |

| [C₅H₄N]⁺ | 78 | Pyridyl cation. |

Expertise & Experience: Understanding the Fragmentation Pattern

-

Molecular Ion: The most crucial piece of information is the molecular ion peak. For this compound (C₇H₆BrN), the presence of bromine will result in two molecular ion peaks of nearly equal intensity at m/z 183 (for ⁷⁹Br) and 185 (for ⁸¹Br).

-

Key Fragments: Common fragmentation pathways for substituted pyridines include the loss of the substituents. The loss of the bromine atom to give a fragment at m/z 104 is expected to be a prominent fragmentation pathway. The loss of the vinyl group would also be a likely fragmentation.

Caption: Predicted fragmentation pathway of this compound in MS.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction:

-

For a volatile liquid, direct infusion or injection into a Gas Chromatography-Mass Spectrometry (GC-MS) system is ideal.

-

-

Ionization:

-

Electron Ionization (EI) is a common and effective method for generating fragment ions and providing structural information.

-

-

Mass Analysis:

-

A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

-

Data Interpretation:

-

Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

-

Conclusion

This technical guide provides a comprehensive and predictive overview of the spectroscopic data for this compound. By understanding the expected NMR, IR, and MS spectra, researchers can confidently identify and characterize this valuable synthetic building block. The detailed protocols and expert interpretations included herein serve as a practical resource for scientists engaged in the synthesis and application of novel pyridine-based compounds. As with any analytical endeavor, it is crucial to correlate data from multiple spectroscopic techniques for an unambiguous structural assignment.

References

Due to the limited availability of a dedicated, comprehensive public spectroscopic dataset for this compound, this reference list includes authoritative sources on spectroscopic methods and data for closely related compounds.

-

PubChem Compound Summary for CID 7521, 2-Vinylpyridine. National Center for Biotechnology Information.[Link]

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. This textbook provides a foundational understanding of NMR, IR, and MS techniques. [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. A comprehensive guide to the interpretation of spectroscopic data for organic structure determination. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. This database contains a wide range of chemical and physical data, including mass spectra and IR spectra for many organic compounds. [Link]

The Vinyl Frontier: A Technical Guide to the Reactivity of the Vinyl Group in 4-Bromo-2-vinylpyridine

Abstract

This technical guide provides an in-depth exploration of the reactivity of the vinyl group in 4-Bromo-2-vinylpyridine, a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. The presence of the electron-withdrawing pyridine ring, further influenced by the bromo substituent, imparts a unique electronic character to the vinyl moiety, governing its participation in a range of pivotal organic transformations. This document elucidates the mechanistic underpinnings and provides field-proven insights into key reactions, including polymerization, palladium-catalyzed cross-coupling reactions (Heck and Suzuki-Miyaura), and cycloadditions. Each section is designed to be a self-validating system, offering not only theoretical explanations but also detailed, actionable experimental protocols and comparative data to empower researchers in their synthetic endeavors.

Introduction: Understanding the Electronic Landscape of this compound

This compound is a bifunctional molecule featuring two key reactive sites: the vinyl group and the bromo-substituted pyridine ring. The reactivity of the vinyl group is intrinsically linked to the electronic nature of the pyridine ring. The nitrogen atom in the pyridine ring exerts a significant electron-withdrawing effect (-I and -M), which polarizes the vinyl group, making the β-carbon more electrophilic compared to a simple styrenic system. The bromine atom at the 4-position further enhances this electron-withdrawing character through its inductive effect. This electronic predisposition dictates the vinyl group's susceptibility to nucleophilic attack and its behavior in pericyclic and metal-catalyzed reactions.

This guide will dissect the reactivity of the vinyl group in three major classes of reactions that are fundamental to its application in materials science and medicinal chemistry.

Polymerization of this compound: Crafting Functional Macromolecules

The vinyl group of this compound serves as a versatile handle for polymerization, enabling the synthesis of functional polymers with tailored properties. The pyridine moiety within the polymer backbone offers sites for quaternization, metal coordination, and hydrogen bonding, making these materials suitable for applications ranging from responsive drug delivery systems to catalysts.[1]

Free-Radical Polymerization

Conventional free-radical polymerization of vinylpyridines is a straightforward method for producing high molecular weight polymers.[2] However, for more precise control over polymer architecture and molecular weight distribution, controlled radical polymerization techniques are preferred.

Mechanism of Conventional Free-Radical Polymerization:

The process follows the classical steps of initiation, propagation, and termination. An initiator, such as azobisisobutyronitrile (AIBN), thermally decomposes to generate radicals that add to the vinyl group of the monomer, initiating the polymer chain growth.

Caption: Free-Radical Polymerization Workflow.

Experimental Protocol: Conventional Free-Radical Polymerization of this compound (Adapted from 4-vinylpyridine polymerization) [2]

-

Monomer Preparation: Purify this compound by passing it through a short column of basic alumina to remove any inhibitors.

-

Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 eq) and AIBN (0.01 eq) in anhydrous toluene.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Heat the reaction mixture at 60-70 °C under an inert atmosphere for a specified time (e.g., 24 hours).[2]

-

Isolation: Cool the reaction and precipitate the polymer by adding the solution dropwise to a large volume of a non-solvent like diethyl ether.

-

Purification: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

| Parameter | Condition | Expected Outcome |

| Monomer | This compound | - |

| Initiator | AIBN | Formation of poly(this compound) |

| Solvent | Toluene | - |

| Temperature | 60-70 °C | Polymerization initiation |

| Time | 24 h | High monomer conversion |

Palladium-Catalyzed Cross-Coupling Reactions: Extending the Carbon Skeleton

The vinyl group of this compound is an excellent participant in palladium-catalyzed cross-coupling reactions, most notably the Heck and Suzuki-Miyaura reactions. These transformations are cornerstones of modern organic synthesis, allowing for the formation of C-C bonds with high efficiency and selectivity.

The Heck Reaction: Vinylation of Aryl Halides

The Heck reaction couples the vinyl group with an aryl or vinyl halide, providing a direct route to substituted styrenes and stilbenes.[3] The reaction is catalyzed by a palladium complex and requires a base.[4]

Mechanism of the Heck Reaction:

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the vinylpyridine into the Pd-aryl bond. A subsequent β-hydride elimination releases the product and regenerates the active catalyst.[5]

Caption: Catalytic Cycle of the Heck Reaction.

Experimental Protocol: Heck Coupling of this compound with an Aryl Bromide (Adapted from general Heck protocols) [3][4]

-

Reaction Setup: To a Schlenk tube, add the aryl bromide (1.0 eq), this compound (1.2 eq), Pd(OAc)₂ (0.02 eq), a suitable phosphine ligand (e.g., PPh₃, 0.04 eq), and a base (e.g., Et₃N, 2.0 eq).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or acetonitrile).

-

Inert Atmosphere: Purge the tube with an inert gas (e.g., argon) for 15 minutes.

-

Reaction: Heat the mixture at 80-100 °C and monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography.

| Component | Role | Example |

| Vinyl Partner | This compound | - |

| Aryl Partner | Aryl bromide | 4-Bromoanisole |

| Catalyst | Palladium(II) acetate | Pd(OAc)₂ |

| Ligand | Triphenylphosphine | PPh₃ |

| Base | Triethylamine | Et₃N |

| Solvent | N,N-Dimethylformamide | DMF |

The Suzuki-Miyaura Reaction: Coupling with Boronic Acids

While the Heck reaction utilizes the vinyl group, the bromo-substituent on the pyridine ring is the reactive handle in the Suzuki-Miyaura coupling. This reaction is a powerful method for forming biaryl compounds by coupling with arylboronic acids.[6] The presence of the vinyl group is generally well-tolerated under Suzuki conditions.

Mechanism of the Suzuki-Miyaura Reaction:

The catalytic cycle is similar to the Heck reaction, involving oxidative addition of the this compound to Pd(0), followed by transmetalation with a boronate species (formed from the boronic acid and base), and concluding with reductive elimination to yield the coupled product.[5]

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound (Adapted from protocols for 2-bromopyridines) [6][7]

-

Reaction Setup: In a microwave vial or Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, 4:1).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas.

-

Reaction: Heat the mixture to 80-120 °C with vigorous stirring until the starting material is consumed.

-

Workup: Cool the reaction, add water, and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, concentrate, and purify by chromatography.

| Component | Role | Example |

| Aryl Halide | This compound | - |

| Boronic Acid | Phenylboronic acid | - |

| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Pd(dppf)Cl₂ |

| Base | Potassium carbonate | K₂CO₃ |

| Solvent | 1,4-Dioxane/Water | 4:1 mixture |

The Diels-Alder Reaction: A Gateway to Complex Cyclic Scaffolds

The electron-deficient nature of the vinyl group in this compound makes it a competent dienophile in [4+2] cycloaddition reactions, also known as the Diels-Alder reaction.[8] This powerful transformation allows for the stereospecific construction of six-membered rings, a common motif in pharmaceuticals and natural products.[9]

Mechanism of the Diels-Alder Reaction:

The Diels-Alder reaction is a concerted pericyclic reaction where the π-electrons of the diene and the dienophile reorganize in a single step to form a new six-membered ring. The reaction is favored by the overlap of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[10] The electron-withdrawing nature of the bromo-substituted pyridine ring lowers the LUMO energy of the vinyl group, enhancing its reactivity towards electron-rich dienes.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Heck Coupling | NROChemistry [nrochemistry.com]

- 5. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Diels-Alder Reaction [organic-chemistry.org]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 4-Bromo-2-vinylpyridine

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromo-2-vinylpyridine in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing the solubility of this versatile heterocyclic compound. We will explore the molecular characteristics of this compound that dictate its behavior in various solvent environments, present a predictive framework for its solubility, and provide detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This guide is intended to empower researchers to make informed decisions in solvent selection for synthesis, purification, formulation, and analytical applications involving this compound.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a pyridine ring, a bromine atom, and a vinyl group, makes it a valuable building block for the synthesis of a wide array of complex molecules and polymers. The pyridine nitrogen offers a site for coordination and hydrogen bonding, the bromine atom provides a handle for cross-coupling reactions, and the vinyl group is amenable to polymerization and other addition reactions.

The successful application of this compound in any experimental or industrial setting is fundamentally reliant on an understanding of its solubility. Proper solvent selection is critical for:

-

Reaction Kinetics and Yield: Ensuring reactants are in the same phase to facilitate efficient chemical transformations.

-

Purification: Selecting appropriate solvent systems for crystallization, chromatography, and extraction.

-

Formulation: Developing stable and bioavailable drug delivery systems.

-

Analytical Characterization: Preparing homogenous solutions for techniques such as NMR, HPLC, and UV-Vis spectroscopy.

This guide will provide the theoretical and practical knowledge necessary to navigate the solubility landscape of this compound with confidence.

Theoretical Underpinnings of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like."[2] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. To predict the solubility of this compound, we must first analyze its molecular structure and inherent polarity.

2.1. Molecular Structure and Polarity of this compound

This compound is a molecule with distinct polar and non-polar regions, giving it a nuanced solubility profile.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, creating a dipole moment and making this portion of the molecule polar. The nitrogen can also act as a hydrogen bond acceptor.

-

Bromine Atom: The electronegative bromine atom further contributes to the molecule's polarity through inductive effects.

-

Vinyl Group: The ethylene substituent is non-polar in character.

This combination of a polar head (the bromopyridine moiety) and a small non-polar tail (the vinyl group) suggests that this compound will exhibit moderate polarity. Consequently, it is expected to be more soluble in polar solvents than in non-polar hydrocarbon solvents.

2.2. Solvent Classification and Properties

Organic solvents are broadly classified based on their polarity, which is often quantified by their dielectric constant.[3][4][5][6][7] A higher dielectric constant generally indicates a more polar solvent. Solvents can be further categorized as:

-

Non-Polar Solvents: These solvents have low dielectric constants and are characterized by van der Waals forces. Examples include hexane, toluene, and diethyl ether.

-

Polar Aprotic Solvents: These solvents possess a significant dipole moment but lack acidic protons. They are good at dissolving polar solutes that are not capable of hydrogen bonding. Examples include acetone, ethyl acetate, and dichloromethane.

-

Polar Protic Solvents: These solvents have a large dipole moment and contain at least one hydrogen atom connected to an electronegative atom (like oxygen or nitrogen), making them capable of hydrogen bonding. Examples include water, methanol, and ethanol.

Predicted Solubility of this compound

| Solvent Classification | Solvent | Dielectric Constant (approx. at 20-25°C)[3][4][5][6][7] | Predicted Solubility | Rationale |

| Non-Polar | Hexane | 1.9 | Low / Insoluble | The high polarity of the bromopyridine ring is incompatible with the non-polar nature of hexane. |

| Toluene | 2.4 | Low to Medium | The aromatic nature of toluene may offer some interaction with the pyridine ring, but the overall polarity mismatch will limit solubility. | |

| Diethyl Ether | 4.3 | Medium | The ether oxygen can act as a hydrogen bond acceptor, and its moderate polarity may accommodate this compound to some extent. | |

| Polar Aprotic | Dichloromethane (DCM) | 9.1 | High | DCM is a versatile solvent with a moderate dielectric constant capable of dissolving a wide range of organic compounds. |

| Acetone | 21 | High | The polar carbonyl group of acetone will interact favorably with the polar regions of this compound. | |

| Ethyl Acetate | 6.0 | High | Similar to acetone, the ester group provides polarity that should facilitate dissolution. | |

| Acetonitrile | 37.5 | High | A highly polar aprotic solvent that should readily dissolve this compound. | |

| Dimethylformamide (DMF) | 37 | Very High | A powerful polar aprotic solvent known for its excellent solvating properties for a wide range of organic molecules. | |

| Dimethyl Sulfoxide (DMSO) | 47 | Very High | Another highly effective polar aprotic solvent. | |

| Polar Protic | Methanol | 33 | High | The hydroxyl group of methanol can hydrogen bond with the pyridine nitrogen, and its high polarity will favor dissolution. |

| Ethanol | 24.5 | High | Similar to methanol, ethanol's polarity and hydrogen bonding ability should lead to good solubility. | |

| Water | 80.1 | Low / Sparingly Soluble | While the pyridine nitrogen can interact with water, the overall organic character of the molecule, particularly the bromo and vinyl groups, will likely limit aqueous solubility. The basicity of the pyridine nitrogen may lead to slightly increased solubility in acidic aqueous solutions.[8] |

Experimental Determination of Solubility: A Practical Guide

The following protocols are designed to provide a systematic approach to determining the solubility of this compound in a laboratory setting.

4.1. Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents to be used.[9][10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

4.2. Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.[2][8][12][13][14]

Methodology:

-

Preparation: Label a series of small, dry test tubes with the names of the solvents to be tested.

-

Sample Addition: Add approximately 10-20 mg of this compound to each test tube.

-

Solvent Addition: Add the chosen solvent dropwise (e.g., 0.1 mL at a time) to the test tube.

-

Agitation: After each addition, vortex or shake the test tube vigorously for 30-60 seconds.

-

Observation: Observe the mixture. If the solid dissolves completely, the compound is considered "soluble." If some solid remains, continue adding solvent up to a total volume of 1 mL. If the solid has not dissolved after adding 1 mL of solvent, it is considered "sparingly soluble" or "insoluble."

-

Record Keeping: Record your observations for each solvent.

Caption: Workflow for Qualitative Solubility Determination.

4.3. Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[15][16][17][18]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask. An excess is confirmed by the presence of undissolved solid.

-

Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker bath for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated analytical technique such as:

-

High-Performance Liquid Chromatography (HPLC): Requires the development of a method with a suitable column, mobile phase, and detector (e.g., UV at an appropriate wavelength). A calibration curve must be prepared using standards of known concentration.

-

UV-Vis Spectrophotometry: A simpler method if this compound has a distinct chromophore and there are no interfering substances. A calibration curve is also required.

-

Gravimetric Analysis: Involves evaporating a known volume of the filtered saturated solution to dryness and weighing the residue. This method is less sensitive and requires a larger amount of material.[17]

-

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While a definitive, published table of solubility values for this compound remains to be established, this guide provides a robust framework for understanding and predicting its behavior in common organic solvents. The principles of molecular polarity and intermolecular forces, combined with the detailed experimental protocols provided, equip researchers with the necessary tools to confidently determine the solubility of this important chemical entity for their specific applications. A systematic approach, beginning with qualitative screening and progressing to quantitative determination where necessary, will ensure efficient and effective use of this compound in the laboratory and beyond.

References

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). ResearchGate. Retrieved from [Link]

-

Safety Data Sheet. (2017, May 11). G-Biosciences. Retrieved from [Link]

-

Lab 14: Qualitative Organic Analysis. (n.d.). California State University, Bakersfield. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

- How To Find Solubility. (n.d.).

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). Retrieved from [Link]

- Qualitative Analysis of Organic Compounds. (n.d.).

- Solubility test for Organic Compounds. (2024, September 24).

-

Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved from [Link]

- Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur.

-

Solubility Testing in Drug Discovery: Key Insights and Methods. (n.d.). AxisPharm. Retrieved from [Link]

- Solvent Physical Properties. (n.d.).

-

Dielectric Constants of Common Solvents. (n.d.). Scribd. Retrieved from [Link]

-

Solvents and Polarity. (n.d.). University of Rochester. Retrieved from [Link]

- Dielectric Constant of Common solvents. (n.d.).

-

This compound. (n.d.). Chemical-Suppliers.com. Retrieved from [Link]

Sources

- 1. This compound | CAS 502509-20-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Dielectric Constant [macro.lsu.edu]

- 4. Solvent Physical Properties [people.chem.umass.edu]

- 5. scribd.com [scribd.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. depts.washington.edu [depts.washington.edu]

- 8. csub.edu [csub.edu]

- 9. fishersci.fr [fishersci.fr]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. scribd.com [scribd.com]

- 13. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 14. iscnagpur.ac.in [iscnagpur.ac.in]

- 15. researchgate.net [researchgate.net]

- 16. pharmatutor.org [pharmatutor.org]

- 17. pharmajournal.net [pharmajournal.net]

- 18. Solubility Test | AxisPharm [axispharm.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Bromo-2-vinylpyridine

Foreword: Proactive Characterization for Robust Development

In the landscape of pharmaceutical and materials science, the pyridine scaffold remains a cornerstone of innovation. The deliberate functionalization of this core, as seen in 4-Bromo-2-vinylpyridine, unlocks novel chemical space and potential applications. However, with novel functionality comes the imperative for rigorous characterization. The thermal stability of such a molecule is not a mere data point; it is a critical parameter that dictates its viability in synthesis, its shelf-life, and the safety of its handling and application. This guide provides a comprehensive framework for elucidating the thermal behavior of this compound, moving beyond rote experimentation to a deeper, mechanistic understanding.

The Structural Context: Potential Thermal Labilities of this compound

This compound is a bifunctional molecule with inherent thermal sensitivities. The vinyl group is susceptible to polymerization, a process that can be initiated by thermal energy.[1][2] The carbon-bromine bond, while relatively stable on an aromatic ring, can be a site for radical formation at elevated temperatures. Furthermore, the pyridine ring itself can undergo complex thermal decomposition, often initiated by radical pathways.[3] Understanding the interplay of these functionalities is key to predicting and interpreting the thermal behavior of the molecule. The potential for exothermic polymerization, followed by decomposition, necessitates a careful and controlled analytical approach.

A Foundational Approach to Thermal Analysis: Experimental Design

A comprehensive thermal analysis of this compound should be designed to probe for both physical and chemical changes as a function of temperature. The primary techniques for this investigation are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Workflow

The logical flow of the thermal analysis is designed to first identify mass loss events and then to characterize the energetic changes associated with those events.

Caption: Proposed radical decomposition pathway for poly(this compound).

The initial decomposition may involve the homolytic cleavage of the C-Br bond or C-C bonds in the polymer backbone, generating radical species. These highly reactive intermediates can then propagate through several pathways, including ring-opening of the pyridyl radical, which is a known decomposition route for pyridine itself. [3]This would lead to the formation of a variety of smaller, volatile fragments. The expected decomposition products could include hydrogen bromide, various brominated pyridine derivatives, nitriles, and small hydrocarbons. At very high temperatures, a solid char residue may also be formed. The decomposition of the parent monomer, if it does not first polymerize, would likely also proceed via radical mechanisms, potentially leading to similar small molecule fragments.

Conclusions and Recommendations

This guide outlines a robust, mechanistically-driven approach to characterizing the thermal stability and decomposition of this compound. The primary anticipated thermal events are an initial exothermic polymerization followed by a higher temperature decomposition of the resulting polymer.

Key Recommendations for Researchers:

-

Safety First: Due to the potential for a strong exothermic polymerization, initial DSC experiments should be conducted on a small scale (<5 mg).

-

Correlative Analysis: Always interpret TGA and DSC data in conjunction. An exotherm in the DSC that occurs without mass loss in the TGA is strong evidence of polymerization.

-

Evolved Gas Analysis: For an unambiguous identification of decomposition products, coupling the TGA to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR) is highly recommended.

-

Isothermal Analysis: To assess long-term stability at a specific processing temperature, isothermal TGA experiments (holding the sample at a constant temperature and monitoring mass loss over time) should be performed.

By following this comprehensive analytical strategy, researchers and drug development professionals can gain a thorough understanding of the thermal properties of this compound, ensuring its safe handling, appropriate storage, and successful application in their respective fields.

References

-

ResearchGate. (n.d.). TGA (left) and DTGA (right) spectrum of P4VP. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. [Link]

-

PubChem. (n.d.). 4-Vinylpyridine. [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. [Link]

-

ResearchGate. (n.d.). Differential scanning calorimetry (DSC) curve of P4VP product. [Link]

-

ResearchGate. (n.d.). DSC thermograms of PS and PS-b-P4VP block copolymer. [Link]

-

ResearchGate. (2009). Thermal degradation of poly(vinylpyridine)s. [Link]

-

EAG Laboratories. (n.d.). DSC Analysis of Polymers | Thermal. [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). [Link]

Sources

Navigating the Synthesis of a Key Heterocyclic Building Block: A Technical Guide to 4-Bromo-2-vinylpyridine

Abstract

4-Bromo-2-vinylpyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its unique electronic properties and trifunctional nature—a nucleophilic nitrogen, a vinyl group amenable to polymerization and addition reactions, and a bromine atom ready for cross-coupling—make it a versatile synthon. While a singular, seminal publication detailing the "discovery" of this compound is not prominent in the historical literature, its synthesis can be logically deduced through an examination of established and parallel synthetic methodologies for vinylpyridines. This technical guide provides an in-depth exploration of the plausible foundational synthetic routes and contrasts them with the modern, more efficient palladium-catalyzed methods that are prevalent today. This document serves as a comprehensive resource for researchers, offering both historical context and practical, field-proven protocols for the synthesis of this valuable intermediate.

Introduction: The Strategic Value of this compound

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents. The introduction of a vinyl group and a bromine atom onto this core structure, as in this compound, exponentially increases its utility. The vinyl group serves as a monomer for polymerization, leading to the creation of functional polymers and materials with applications in drug delivery and catalysis.[1] The bromine atom at the 4-position is a prime handle for late-stage diversification via modern cross-coupling reactions, allowing for the rapid generation of molecular libraries for drug discovery programs.

Given the absence of a definitive "first synthesis" report, this guide will present the most chemically sound and historically plausible routes for its initial preparation, followed by an analysis of contemporary, optimized methodologies.

Plausible Foundational Synthetic Pathways

The early synthesis of vinylpyridines often relied on robust, classical organic reactions. By analogy to the first documented synthesis of 2-vinylpyridine in 1887, which involved the condensation of 2-methylpyridine with formaldehyde followed by dehydration, a similar pathway for this compound is the most probable historical route.[2]

Route A: Condensation-Dehydration from 4-Bromo-2-methylpyridine

This two-step approach represents a classic and logical pathway for the initial synthesis of this compound. It leverages readily available starting materials and fundamental carbonyl chemistry.

Causality and Logic: The acidity of the methyl group at the 2-position of the pyridine ring is enhanced by the electron-withdrawing nature of the ring nitrogen. This allows for deprotonation and subsequent nucleophilic attack on an electrophile like formaldehyde. The resulting alcohol is then eliminated, typically under acidic or basic conditions with heat, to form the thermodynamically stable vinyl group.

Diagram: Proposed Foundational Synthesis of this compound

Caption: A plausible two-step foundational synthesis route.

Experimental Protocol: Synthesis of Starting Material (4-Bromo-2-methylpyridine)

The precursor, 4-bromo-2-methylpyridine, can be synthesized from 2-methyl-4-aminopyridine via a Sandmeyer-type reaction.

| Step | Action | Reagents/Conditions | Purpose |

| 1 | Diazotization | 2-methyl-4-aminopyridine, 48% HBr, NaNO₂, -10°C to 0°C | Convert the amino group into a diazonium salt, a good leaving group.[3] |

| 2 | Bromination | The in situ generated diazonium salt reacts with bromide ions | Introduce the bromine atom at the 4-position. |

| 3 | Workup | Neutralize with NaOH, extract with an organic solvent (e.g., TBME) | Isolate the product from the aqueous reaction mixture.[3] |

Experimental Protocol: Plausible Synthesis of this compound

-

Condensation: To a solution of 4-bromo-2-methylpyridine in a suitable solvent, add a base (e.g., sodium amide or a strong alkoxide) to generate the corresponding anion.

-

Slowly introduce gaseous formaldehyde or paraformaldehyde at a controlled temperature to form 1-(4-bromopyridin-2-yl)ethanol.

-

Quench the reaction carefully with water and extract the alcohol intermediate.

-

Dehydration: Subject the crude alcohol to dehydration. This can be achieved by heating with a strong base (e.g., potassium hydroxide) or by distillation over a dehydrating agent.[4]

-

Purification: The resulting this compound is purified by vacuum distillation. A polymerization inhibitor (e.g., 4-tert-butylcatechol) should be added during storage.[2]

Modern Synthetic Methodologies: The Era of Palladium Catalysis